molecular formula C11H12N4O4 B7450794 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile

2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile

Cat. No. B7450794
M. Wt: 264.24 g/mol
InChI Key: JFVCNSSMIYSXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile, also known as DOPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOPC is a pyrimidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile is complex and not fully understood. However, it is known that 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile interacts with a variety of biological targets, including enzymes, receptors, and ion channels. 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile has been shown to modulate the activity of these targets, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile has been shown to have a wide range of biochemical and physiological effects, including modulation of enzyme activity, receptor function, and ion channel activity. 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile has also been shown to affect cellular signaling pathways, leading to changes in gene expression and protein synthesis. These effects make 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile a valuable tool for researchers studying various physiological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile in lab experiments is its ability to interact with a wide range of biological targets. This makes it a valuable tool for researchers studying various physiological processes. However, there are also limitations to using 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile in lab experiments. For example, 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile can be difficult to synthesize and purify, and its effects may be difficult to interpret due to its complex mechanism of action.

Future Directions

There are many potential future directions for research on 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of new biological targets for 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile, which could lead to the development of new drugs and therapies. Additionally, researchers may continue to study the biochemical and physiological effects of 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile in order to better understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile involves a multi-step process that typically begins with the reaction of 2,4-dioxo-3-pentenenitrile with ethyl oxazolidine-2-carboxylate. This reaction forms an intermediate compound, which is then treated with sodium methoxide to yield the final product, 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile. The synthesis of 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile is as a tool to study the mechanisms of action of various compounds and drugs. 2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile has been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels, making it a valuable tool for researchers studying the biochemical pathways involved in various physiological processes.

properties

IUPAC Name

2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c12-6-8-7-13-10(17)15(9(8)16)3-1-2-14-4-5-19-11(14)18/h7H,1-5H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCNSSMIYSXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCN2C(=O)C(=CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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